(3-Nitrophenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUYJYRQKYGNQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995532 | |

| Record name | 1-(3-Nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7409-18-9, 26177-43-5 | |

| Record name | 3-Nitrobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzylammonium hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Nitrophenyl)methanamine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (3-Nitrophenyl)methanamine, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and its role as a key building block in the creation of novel therapeutic agents.

Molecular Structure and Chemical Identity

This compound, also known as 3-nitrobenzylamine, is an organic compound featuring a benzylamine core substituted with a nitro group at the meta-position of the benzene ring.[1] This substitution pattern is crucial as it significantly influences the molecule's electronic properties and reactivity.

The IUPAC name for this compound is this compound.[1] It is identified by the CAS Number 7409-18-9.[1]

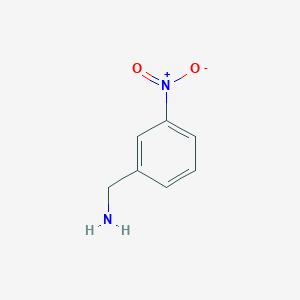

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and drug design.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Melting Point (HCl salt) | 229-231 °C | |

| pKa | Data not available | |

| Solubility | Soluble in methanol. |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), and the amine protons (NH₂). The aromatic protons will exhibit complex splitting patterns in the range of 7.5-8.5 ppm, influenced by the electron-withdrawing nitro group. The benzylic protons would appear as a singlet around 3.9-4.1 ppm, and the amine protons as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with those closer to the nitro group being shifted downfield. The benzylic carbon is expected to appear around 45-50 ppm.

-

FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 152. Key fragmentation patterns would involve the loss of the amino group and the nitro group.

Synthesis of this compound

This compound can be synthesized through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Reduction of 3-Nitrobenzonitrile

A common and efficient method for the synthesis of this compound is the reduction of 3-nitrobenzonitrile. Catalytic hydrogenation is a preferred method due to its clean reaction profile and high yields.

Caption: Synthesis of this compound via nitrile reduction.

Experimental Protocol: Catalytic Hydrogenation of 3-Nitrobenzonitrile

This protocol is based on established procedures for the hydrogenation of nitrobenzonitriles.[2]

-

Reactor Setup: In a high-pressure hydrogenation vessel, add 3-nitrobenzonitrile (1.0 eq) and a suitable solvent such as methanol or dioxane.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C) to the reaction mixture.

-

Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure.

-

Reaction Monitoring: The reaction is typically carried out at a slightly elevated temperature and monitored by hydrogen uptake or by analytical techniques such as TLC or LC-MS.

-

Work-up: Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Reductive Amination of 3-Nitrobenzaldehyde

An alternative route involves the reductive amination of 3-nitrobenzaldehyde. This one-pot reaction combines the formation of an imine from the aldehyde and ammonia, followed by its in-situ reduction.

Caption: Synthesis via reductive amination of 3-nitrobenzaldehyde.

Experimental Protocol: Reductive Amination

This protocol is a general representation of reductive amination procedures.[3][4][5]

-

Reaction Setup: Dissolve 3-nitrobenzaldehyde (1.0 eq) in a suitable solvent, typically methanol, in a round-bottom flask.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirred solution. The pH is often adjusted to be slightly acidic to promote imine formation.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench the reaction by adding water and extract the product with an organic solvent.

-

Purification: The organic layer is dried and concentrated, and the resulting crude product is purified by column chromatography or distillation.

Chemical Reactivity and Synthetic Utility

This compound possesses two key functional groups that dictate its reactivity: the nucleophilic primary amine and the electron-withdrawing nitro group, which can be reduced.

Reactions of the Amine Group

The primary amine functionality is nucleophilic and can undergo a variety of reactions, including:

-

N-Alkylation and N-Arylation: The amine can be alkylated or arylated to form secondary and tertiary amines.

-

Amide Formation: It readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.

-

Imine Formation: Condensation with aldehydes and ketones yields the corresponding imines.

The presence of the meta-nitro group decreases the basicity of the amine compared to benzylamine due to its electron-withdrawing inductive effect. This can influence the reaction rates and conditions required for these transformations.

Reactions of the Nitro Group

The nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group.

-

Reduction to an Amine: The reduction of the nitro group to a primary amine is a fundamental transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). This transformation is key to synthesizing 3-aminobenzylamine, a valuable building block for more complex molecules.

The chemoselective reduction of the nitro group in the presence of other reducible functionalities is a common challenge and opportunity in multi-step syntheses.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to the synthetic versatility of its amine and nitro functionalities. The nitro group can act as a directing group or be a precursor to an amine, which can then be further elaborated to construct complex molecular scaffolds.

Precursor for Bioactive Molecules

The compound serves as a key intermediate in the synthesis of various classes of therapeutic agents. The 3-nitro substitution pattern is often incorporated into drug candidates to modulate their physicochemical properties and biological activity.

-

Peptide and Peptidomimetic Synthesis: this compound hydrochloride has been used in the synthesis of azobenzene amino acids, which act as photo-inducible conformational switches in polypeptides.[6] This highlights its utility in creating sophisticated tools for chemical biology and drug delivery research. It is also used as an intermediate in solid-phase peptide synthesis.[7]

-

Kinase Inhibitors: The benzamide scaffold, often derived from precursors like this compound, is a common feature in many kinase inhibitors. For example, 3-substituted benzamide derivatives have been designed and synthesized as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[8] The amine functionality of this compound can be acylated to form the benzamide core, while the nitro group can be reduced and further functionalized to interact with specific residues in the kinase active site.

Role of the Nitro Group in Bioactivity

The nitro group itself can be a critical pharmacophore in certain drug classes.[9] Aromatic nitro compounds are often bio-reduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate reactive species that can have cytotoxic effects. This principle is exploited in the design of hypoxia-activated prodrugs. While this compound itself is not a drug, its derivatives containing the nitro group may be investigated for such properties.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before using this compound.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery and development. Its dual functionality, comprising a nucleophilic amine and a reducible nitro group, allows for a wide range of chemical transformations. The meta-position of the nitro group imparts specific electronic properties that can be strategically exploited in the design of novel therapeutic agents, including peptide-based drugs and kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for any researcher or scientist aiming to utilize this compound to its full potential in the creation of next-generation pharmaceuticals.

References

-

PubChem. (3-Nitrobenzylamine). National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

- Aemissegger, A., et al. (2007). Synthesis and application of an azobenzene amino acid as a light-switchable turn element in polypeptides.

-

Chemistry LibreTexts. (2022, October 4). Synthesis of Amines. Retrieved from [Link]

- Patel, H. H., et al. (2011). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Yao xue xue bao= Acta pharmaceutica Sinica, 46(7), 811-817.

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

- Červený, L., et al. (1987). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.

- Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemistrySelect, 3(44), 12488-12492.

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

- Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718.

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

- Okram, B., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(9), 2452-2456.

-

Chemsrc. (n.d.). 3-Nitro-Benzylamine Hcl. Retrieved from [Link]

- Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3585.

- Google Patents. (n.d.). Method for synthesizing cyanoaniline through nitrobenzonitrile catalytic hydrogenation.

- Kumar, S., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390.

- Fogg, P. G. T. (1985). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.

-

Recipharm. (2018, September 17). Development of a Synthesis of Kinase Inhibitor AKN028. Retrieved from [Link]

-

Angene Chemical. (n.d.). 3-Nitrobenzylamine, HCl. Retrieved from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2018). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Retrieved from [Link]

-

Environmental Science & Technology. (2010). Comparison of FTIR and particle mass spectrometry for the measurement of particulate organic nitrates. Retrieved from [Link]

-

ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]

-

International Journal of Environmental Analytical Chemistry. (2016). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Retrieved from [Link]

-

Molecules. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Crystals. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, crystal structure, density functional theory, and vibration analysis of 4-nitro- N -[(4-nitrophenyl) methyl]- N -phenylbenzenemethanamine. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

PubChem. (3-Nitrobenzoic acid). National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2017). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... Retrieved from [Link]

-

ResearchGate. (2014). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

- 1. 3-Nitrobenzylamine | C7H8N2O2 | CID 122722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 8. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data for (3-Nitrophenyl)methanamine: An In-depth Technical Guide

Introduction

(3-Nitrophenyl)methanamine, also known as 3-nitrobenzylamine, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its chemical structure, featuring a primary amine and a nitro-substituted aromatic ring, imparts specific reactivity and properties that are of great interest in drug development and materials science. A thorough understanding of its molecular structure and purity is paramount, and this is where spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) become indispensable tools.

This guide provides a comprehensive overview of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data itself, but also insights into the interpretation of the spectra and the underlying principles that govern the experimental outcomes. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound is presented below. The presence of a chiral center is absent. The key structural features to be identified by spectroscopy are the benzylic protons (-CH₂-), the primary amine protons (-NH₂), the aromatic protons on the meta-substituted ring, and the nitro group (-NO₂).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

The following data is for the hydrochloride salt of this compound, which is commercially available as a solid. The protonation of the amine group significantly affects the chemical shifts of nearby protons.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -NH₃⁺ | ~8.87 | Broad Singlet | 3H |

| Aromatic H | 8.50 | Singlet | 1H |

| Aromatic H | 8.24 | Doublet | 1H |

| Aromatic H | 8.05 | Doublet | 1H |

| Aromatic H | 7.73 | Triplet | 1H |

| -CH₂- | 4.21 | Singlet | 2H |

Note: Data is interpreted from the spectrum of 3-Nitrobenzylammonium hydrochloride in DMSO-d₆.

The strong electron-withdrawing nature of the nitro group (-NO₂) deshields the aromatic protons, causing them to appear at high chemical shifts (downfield) in the range of 7.73-8.50 ppm. The distinct multiplicity of each aromatic proton (singlet, two doublets, and a triplet) is characteristic of a meta-substituted benzene ring. The benzylic protons (-CH₂-) are adjacent to the electron-withdrawing aromatic ring and the protonated amino group, leading to their downfield shift to around 4.21 ppm. The protons of the ammonium group (-NH₃⁺) are acidic and exchange with residual water in the solvent, often resulting in a broad singlet at a high chemical shift (~8.87 ppm).

For the free amine, this compound, in a solvent like CDCl₃, the -NH₂ protons would appear as a broad singlet further upfield, typically in the 1.5-2.0 ppm range. The benzylic protons would also be expected to shift slightly upfield compared to the hydrochloride salt.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Instrumentation:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse proton experiment.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

| Assignment | Predicted Chemical Shift (δ) in ppm |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-CH₂ | ~142 |

| Aromatic CH | ~135 |

| Aromatic CH | ~129 |

| Aromatic CH | ~122 |

| Aromatic CH | ~121 |

| -CH₂- | ~46 |

Note: These are predicted values for the free amine based on typical chemical shift ranges for similar compounds.

The carbon atom attached to the nitro group is expected to be the most downfield aromatic carbon due to the strong electron-withdrawing effect of the nitro group. The other aromatic carbons will appear in the typical aromatic region (120-150 ppm). The benzylic carbon (-CH₂-) is expected to appear around 46 ppm. The exact chemical shifts can be influenced by the solvent and concentration.

-

Sample Preparation: A more concentrated sample is required for ¹³C NMR. Dissolve 20-50 mg of this compound in approximately 0.7 mL of a deuterated solvent.

-

Filtration: Filter the sample as described for ¹H NMR.

-

Instrumentation:

-

Spectrometer: 100 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation with a line broadening of 1-2 Hz, phase correction, and baseline correction.

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₂-) |

| 1620-1600 | C=C stretch | Aromatic Ring |

| 1530-1515 | Asymmetric N-O stretch | Nitro Group (-NO₂) |

| 1355-1345 | Symmetric N-O stretch | Nitro Group (-NO₂) |

| 850-750 | N-H wag | Primary Amine (-NH₂) |

| 800-700 | C-H bend | Meta-disubstituted Aromatic |

The IR spectrum of this compound is expected to show two distinct peaks in the 3400-3300 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching of a primary amine. The strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are definitive indicators of the asymmetric and symmetric stretching of the nitro group, respectively. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹. The out-of-plane C-H bending in the 800-700 cm⁻¹ region can help confirm the meta-substitution pattern of the aromatic ring.

-

Sample Preparation: No special preparation is needed for a liquid sample. For a solid, a small amount of the powder is placed on the ATR crystal.

-

Instrumentation:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

-

Data Collection:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample or a small amount of the solid sample onto the crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

| m/z | Proposed Fragment | Relative Intensity |

| 152 | [M]⁺˙ (Molecular Ion) | Low |

| 107 | [M - NO₂ + H]⁺ | High |

| 77 | [C₆H₅]⁺ | High |

| 30 | [CH₂NH₂]⁺ | Highest (Base Peak) |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Under electron ionization (EI), this compound (molecular weight: 152.15 g/mol ) will first form a molecular ion ([M]⁺˙) at m/z 152. This molecular ion is often unstable and undergoes fragmentation. The most favorable fragmentation is the cleavage of the benzylic C-C bond (α-cleavage to the amine), which is a common pathway for benzylamines. This results in the formation of the highly stable iminium ion [CH₂NH₂]⁺ at m/z 30, which is observed as the base peak. The other fragment would be the 3-nitrophenyl radical.

Another significant fragmentation pathway involves the loss of the nitro group. The molecular ion can lose a nitro radical (•NO₂) to form an ion at m/z 106, which can then rearrange. A more prominent peak is observed at m/z 107, which is likely due to the rearrangement and loss of a neutral species. The peak at m/z 77 corresponds to the stable phenyl cation ([C₆H₅]⁺), formed by further fragmentation of the aromatic portion of the molecule.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: 30-300 amu.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Workflow for Spectroscopic Analysis

A logical workflow ensures comprehensive and efficient characterization of a chemical compound.

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 122722, 3-Nitrobenzylamine. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

University of California, Santa Cruz, Department of Chemistry and Biochemistry. IR Tables. [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of (3-Nitrophenyl)methanamine

Abstract

(3-Nitrophenyl)methanamine, a key building block in medicinal chemistry and materials science, serves as a versatile precursor for a variety of more complex molecules.[1][2] Its synthesis and unambiguous characterization are paramount for ensuring the integrity and success of subsequent research and development endeavors. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, coupled with a detailed analysis of its structural and spectroscopic properties. The methodologies presented herein are designed to be robust and reproducible, offering researchers and drug development professionals a trusted resource for the preparation and validation of this important chemical entity.

Introduction

The strategic incorporation of a nitro group and a primary amine separated by a methylene bridge makes this compound a molecule of significant interest. The nitro functionality can be readily reduced to an amine, offering a pathway to diamine structures, or it can serve as a directing group in electrophilic aromatic substitution reactions. The primary amine, on the other hand, is a nucleophilic handle for a vast array of chemical transformations, including amidation, alkylation, and the formation of Schiff bases. This dual functionality makes this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This guide will focus on a widely applicable and efficient method for the synthesis of this compound: the reduction of 3-nitrobenzonitrile. We will explore the mechanistic underpinnings of this transformation and provide a detailed, step-by-step protocol. Furthermore, a comprehensive characterization of the final product using modern analytical techniques will be presented, ensuring the identity and purity of the synthesized compound.

Synthesis of this compound via Reduction of 3-Nitrobenzonitrile

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For the preparation of this compound, the reduction of 3-nitrobenzonitrile is a highly effective strategy. This can be achieved through two primary methods: catalytic hydrogenation and chemical reduction with a hydride reagent.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles.[3] It involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel.[4] The reaction is typically carried out in a suitable solvent at elevated temperature and pressure.

The mechanism of nitrile hydrogenation on a metal surface is a complex, multi-step process. It is generally accepted to proceed through the formation of an imine intermediate. The nitrile adsorbs onto the catalyst surface, and hydrogen atoms, also adsorbed on the surface, are sequentially added across the carbon-nitrogen triple bond. The resulting imine is then further hydrogenated to the primary amine.

}

Figure 1: Simplified workflow of catalytic hydrogenation.

Materials:

-

3-Nitrobenzonitrile

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3-nitrobenzonitrile (1.0 eq) in methanol.

-

Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three to five times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi) and begin vigorous stirring.

-

Heat the reaction mixture to a suitable temperature (e.g., 25-50 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake. The reaction is typically complete within 3-6 hours.

-

Upon completion, cool the reaction to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[5][6] This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that are sensitive to hydrogenation conditions.

The reduction of a nitrile with LiAlH₄ proceeds via nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This initial attack forms an imine anion, which is then attacked by a second hydride equivalent to generate a dianion. Subsequent workup with water protonates the dianion to yield the primary amine.[7]

}

Figure 2: Key stages of LiAlH₄ reduction of a nitrile.

Materials:

-

3-Nitrobenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Water

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (oven-dried)

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3-nitrobenzonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the solution of 3-nitrobenzonitrile dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C.

-

Workup (Fieser method): Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄.[8] This should be followed by the dropwise addition of 15% aqueous NaOH (x mL), and then water (3x mL).[8]

-

Allow the mixture to warm to room temperature and stir for 15 minutes. A granular precipitate should form.

-

Add anhydrous MgSO₄ and stir for another 15 minutes.

-

Filter the mixture to remove the inorganic salts and wash the filter cake with diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.

Characterization of this compound

Unambiguous characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Expected to be a yellow oil or low-melting solid |

Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic and benzylic protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-8.2 ppm). The benzylic protons (CH₂) will appear as a singlet at approximately δ 3.9 ppm, and the amine protons (NH₂) will present as a broad singlet that can exchange with D₂O.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The aromatic carbons are expected to resonate in the range of δ 120-150 ppm, with the carbon bearing the nitro group being the most downfield. The benzylic carbon (CH₂) should appear around δ 45 ppm.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: A broad to medium absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

N-O stretch (nitro group): Strong, characteristic absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region.

Mass spectrometry will confirm the molecular weight of the compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z = 152. Fragmentation patterns may include the loss of the nitro group (NO₂) and the amino group (NH₂).

Figure 3: Analytical workflow for product validation.

Safety Considerations

-

3-Nitrobenzonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It must be handled under a dry, inert atmosphere. All glassware and solvents must be scrupulously dried before use.

-

Palladium on Carbon (Pd/C): Dry Pd/C can be pyrophoric and may ignite in the presence of air, especially when saturated with hydrogen. It should be handled with care, preferably in a wet state or under an inert atmosphere.

-

This compound: As a nitroaromatic amine, this compound should be handled with care. It is advisable to assume it is toxic and to avoid skin contact and inhalation.

Conclusion

This technical guide has detailed two robust and reliable methods for the synthesis of this compound: catalytic hydrogenation and chemical reduction of 3-nitrobenzonitrile. The choice of method will depend on the specific requirements of the researcher, including available equipment and the presence of other functional groups in the starting material. The comprehensive characterization data provided, including expected NMR, IR, and mass spectrometry results, will enable scientists to confidently verify the identity and purity of their synthesized product. By following the detailed protocols and adhering to the safety precautions outlined, researchers and drug development professionals can efficiently and safely produce high-quality this compound for their ongoing scientific pursuits.

References

- Hirata, T., & Ishikawa, T. (Year). Journal Title, Volume(Issue), pages.

- Google Patents. (Date). Process for the catalytic hydrogenation of aromatic nitro compounds. EP0825979B1.

- Google Patents. (Date). Process for the catalytic hydrogenation of a nitrile. US7291754B2.

-

Clark, J. (2023). Reducing Nitriles to Primary Amines. Chemguide. Retrieved from [Link]

-

Virant, M., Siljanovska, A., Cerkovnik, J., & Lozinšek, M. (2023). 3-Nitrobenzonitrile. IUCrData, 8(10), x230814. Retrieved from [Link]

-

Organic Syntheses. (Year). p-NITROBENZONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

-

New Journal of Chemistry. (Year). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. RSC Publishing. Retrieved from [Link]

- Google Patents. (Date). Process for purifying nitrobenzene. US1793304A.

-

Visual Learners. (2025). Reduction of nitriles to amines using LiAlH4. YouTube. Retrieved from [Link]

-

Dr. P. (2023). Reduction of Imines and Nitriles with LiAlH4. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

-

University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. School of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 3-nitro-N-(phenylmethylene)-. NIST WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b).... Retrieved from [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

-

Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Retrieved from [Link]

-

Chemsrc. (2025). 3-Nitro-Benzylamine Hcl. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

-

University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (2-Nitrophenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Professor Dave Explains. (2021). Gabriel Amine Synthesis. YouTube. Retrieved from [Link]

-

MDPI. (Year). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Organic Syntheses. (Year). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses. (Year). L-VALINOL. Organic Syntheses Procedure. Retrieved from [Link]

-

JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

-

MIT Open Access Articles. (Year). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]

-

Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-Nitrobenzylamine 97 26177-43-5 [sigmaaldrich.com]

- 2. 3-Nitro-Benzylamine Hcl | CAS#:26177-43-5 | Chemsrc [chemsrc.com]

- 3. pp.bme.hu [pp.bme.hu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 8. Workup [chem.rochester.edu]

Physical properties of (3-Nitrophenyl)methanamine hydrochloride

An In-Depth Technical Guide to the Physical Properties of (3-Nitrophenyl)methanamine Hydrochloride

Introduction

This compound hydrochloride is a primary amine hydrochloride salt that serves as a valuable building block in synthetic organic chemistry. Its utility in the development of novel pharmaceutical agents and functional materials necessitates a thorough understanding of its fundamental physical properties. For researchers, scientists, and drug development professionals, these properties are not merely data points; they are critical parameters that govern the compound's stability, solubility, reactivity, and suitability for various applications. A precise grasp of its melting point informs purity and thermal stability, while its solubility profile dictates formulation strategies and reaction conditions. Spectroscopic and acidic characteristics are paramount for structural confirmation and for predicting physiological behavior.

This guide provides a comprehensive examination of the core physical properties of this compound hydrochloride. Moving beyond a simple recitation of data, this document delves into the causality behind experimental methodologies, offering field-proven insights into how these properties are accurately determined and interpreted. Each section is designed as a self-validating system, presenting not only the data but also the detailed, step-by-step protocols required to reproduce and verify these findings in a laboratory setting.

Molecular and Chemical Identity

The foundational step in characterizing any chemical substance is to establish its unambiguous identity. This compound hydrochloride is defined by its unique molecular structure, from which its formula, weight, and other key identifiers are derived.

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (m.p. 156.6 °C). [1]This ensures the accuracy of the measurement.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound hydrochloride into a clean aluminum DSC pan. [1][2]Using a small, consistent sample mass minimizes thermal gradients within the sample.

-

Encapsulation: Hermetically seal the pan with a lid using a sample press. This prevents any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan onto the sample platform in the DSC cell. Place an identical, empty, sealed pan on the reference platform. The reference pan allows for the subtraction of the heat capacity of the pan itself. [2]5. Thermal Program: Set the experimental parameters. A typical program involves equilibrating the cell at room temperature (e.g., 25°C), followed by a temperature ramp of 10°C/minute up to a temperature well past the expected melt (e.g., 250°C). [3]A constant nitrogen purge (e.g., 50 mL/min) is maintained to provide an inert atmosphere and prevent oxidative degradation. [1]6. Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting event is identified as an endothermic peak. The "onset temperature" of this peak is reported as the melting point. [1]

Solubility Profile: The Key to Formulation and Application

The shake-flask method is the internationally recognized standard for determining thermodynamic equilibrium solubility. [4][5]It involves saturating a solvent with a solute over an extended period and then measuring the concentration of the dissolved solute.

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound hydrochloride to a series of vials containing the solvents of interest (e.g., water, pH 7.4 buffer, methanol, ethanol). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. [6]2. Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. [7]3. Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw the supernatant and filter it through a 0.45 µm syringe filter. Centrifugation is an alternative separation method. [7]This step must be performed carefully to avoid disturbing the solid phase.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate. Analyze its concentration using a pre-validated and calibrated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically reported in mg/mL or mol/L.

Acid Dissociation Constant (pKa): Predicting Ionization

The pKa value is a measure of the acidity of a compound. For this compound hydrochloride, the relevant pKa is that of the corresponding benzylammonium cation (R-CH₂-NH₃⁺), which dictates the equilibrium between the charged (protonated) and neutral (free base) forms. This value is critical for predicting the compound's charge state at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding interactions. No experimental pKa value for this compound is currently reported in the literature.

Potentiometric titration is a highly precise and widely used method for pKa determination. [8]It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the acidic compound and monitoring the resulting change in pH with a calibrated electrode. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter and electrode system using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings. [9]2. Sample Preparation: Prepare a solution of this compound hydrochloride of known concentration (e.g., 1 mM) in water. [10]To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl is added. [9][10]3. Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases. [9]Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point—the point at which half of the benzylammonium has been neutralized to the free base. [9]This corresponds to the inflection point of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for unambiguous structural confirmation and identification of key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Table 3: Predicted FT-IR Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3100 - 3000 | C-H (Aromatic) | Stretch | Medium to weak |

| 3000 - 2800 | -NH₃⁺ (Ammonium) | Symmetric/Asymmetric Stretch | Broad, strong |

| ~1600, ~1475 | C=C (Aromatic) | Stretch | Medium |

| 1550 - 1510 | NO₂ (Nitro) | Asymmetric Stretch | Strong |

| 1360 - 1330 | NO₂ (Nitro) | Symmetric Stretch | Strong |

| 800 - 700 | C-H (Aromatic) | Out-of-plane bend | Strong (meta-subst.) |

For solid samples, the KBr pellet method is a fundamental technique that involves dispersing the analyte in a matrix of potassium bromide, which is transparent to IR radiation. [11] Step-by-Step Methodology:

-

Sample Preparation: Grind 1-2 mg of this compound hydrochloride to a fine powder using an agate mortar and pestle. [11]2. Mixing: Add approximately 100-200 mg of spectroscopic grade, dry KBr powder to the mortar. [11]Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained. The key is uniform dispersion, not aggressive grinding of the KBr itself. [12]3. Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 metric tons of pressure for several minutes. [12][13]This "cold-flows" the KBr into a thin, transparent, or translucent disc.

-

Background Collection: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect a background spectrum.

-

Sample Analysis: The resulting spectrum should show clear absorption bands corresponding to the functional groups in the molecule. The absence of a broad peak around 3400 cm⁻¹ indicates the KBr was sufficiently dry. [14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity in a molecule. It provides detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

Caption: General Workflow for NMR Spectrum Acquisition.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the salt nature) in a small vial. [15]2. Transfer: Transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a pipette. [15]3. Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument then performs a series of automated steps: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies, and shimming the magnetic field to achieve maximum homogeneity and resolution. [16]4. ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative results, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required for ¹³C due to its low natural abundance.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to a known standard, often the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H). [17][18]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | s (broad) | 3H | -NH₃⁺ | Protons on nitrogen, often broad and exchangeable. Shift is concentration-dependent. |

| ~8.45 | t | 1H | Ar-H (C2) | Most deshielded aromatic proton, between two electron-withdrawing groups (NO₂ and CH₂NH₃⁺). |

| ~8.25 | d | 1H | Ar-H (C4) | Ortho to the nitro group, significantly deshielded. |

| ~7.80 | d | 1H | Ar-H (C6) | Ortho to the CH₂NH₃⁺ group. |

| ~7.70 | t | 1H | Ar-H (C5) | Meta to both groups. |

| ~4.20 | s | 2H | -CH₂- | Benzylic protons adjacent to the ammonium group. |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148.0 | C3 | Aromatic carbon directly attached to the highly deshielding nitro group. |

| ~138.0 | C1 | Quaternary carbon attached to the CH₂NH₃⁺ group. |

| ~130.5 | C5 | Aromatic CH carbon. |

| ~129.5 | C6 | Aromatic CH carbon. |

| ~123.0 | C4 | Aromatic CH carbon ortho to the nitro group. |

| ~122.0 | C2 | Aromatic CH carbon para to the nitro group. |

| ~42.0 | -CH₂- | Benzylic carbon attached to the ammonium group. |

Crystallographic Data

A search of the Cambridge Structural Database (CSD) and other public repositories indicates that, as of the time of this guide, a single-crystal X-ray diffraction structure for this compound hydrochloride has not been reported.

Significance of X-ray Crystallography: Should a high-quality single crystal be obtained, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. [19][20]This technique would confirm bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal detailed information about the crystal packing, including intermolecular interactions like hydrogen bonding between the ammonium group and the chloride anion, which are critical for understanding the compound's solid-state properties.

Conclusion

This technical guide has synthesized the known and predicted physical properties of this compound hydrochloride, grounding them in the context of authoritative experimental protocols. The compound is a high-melting solid, with a well-defined melting point indicative of high purity. While quantitative solubility and pKa data require experimental determination, its chemical structure strongly suggests solubility in polar solvents and an acidic pKa typical of a benzylammonium salt. The predicted spectroscopic (IR and NMR) data provide a robust fingerprint for identity confirmation and structural verification. The detailed, step-by-step methodologies included herein empower researchers to independently verify these properties, ensuring data integrity and reproducibility in their scientific endeavors. A comprehensive understanding of these core characteristics is the bedrock upon which successful research and development with this versatile chemical building block is built.

References

-

Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Scribd. (n.d.). Experiment No.5 DSC Analysis. Retrieved from [Link]

-

Simon Fraser University. (n.d.). Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Science.gov. (n.d.). potentiometric titration method: Topics by Science.gov. Retrieved from [Link]

-

University of Arizona. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

-

SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ResearchGate. (n.d.). Essential Practical NMR for Organic Chemistry. Retrieved from [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal data, X-ray data collection, data reduction and structure refinement for the complex. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

PubMed Central (PMC) - NIH. (n.d.). x Ray crystallography. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallographic characteristics, X-ray-data collection and structure-refinement parameters for C25H21N3O2. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

PubChem - NIH. (n.d.). CID 13924256 | C7H7N2O2. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 1-(3-NITROPHENYL)METHANAMINE HYDROCHLORIDE. Retrieved from [Link]

-

Angene Chemical. (n.d.). 3-Nitrobenzylamine, HCl (CAS# 26177-43-5). Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. qualitest.ae [qualitest.ae]

- 3. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 4. Solubility Measurements | USP-NF [uspnf.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. shimadzu.com [shimadzu.com]

- 12. kinteksolution.com [kinteksolution.com]

- 13. pelletpressdiesets.com [pelletpressdiesets.com]

- 14. azom.com [azom.com]

- 15. How To [chem.rochester.edu]

- 16. books.rsc.org [books.rsc.org]

- 17. pubsapp.acs.org [pubsapp.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Reactivity of the Amine Group in (3-Nitrophenyl)methanamine

Abstract: (3-Nitrophenyl)methanamine, also known as 3-nitrobenzylamine, is a bifunctional organic building block of considerable utility in medicinal chemistry and materials science. Its structure, which incorporates a nucleophilic primary amine and an electron-deficient aromatic ring, presents a unique reactivity profile. This guide provides an in-depth analysis of the chemical behavior of the benzylic amine group, focusing on the electronic influence of the meta-positioned nitro substituent. We will explore the amine's basicity and nucleophilicity and provide detailed, field-proven protocols for its key transformations, including N-acylation, N-sulfonylation, and reductive amination.

Core Concepts: Electronic Structure and its Influence on Reactivity

The reactivity of the primary amine in this compound is fundamentally governed by the electronic effects exerted by the substituted phenyl ring. Unlike anilines, where the amine's lone pair can directly participate in resonance with the aromatic system, the methylene (-CH₂) spacer in a benzylamine isolates the nitrogen atom. This structural feature is critical; it means that the powerful, electron-withdrawing resonance effect (-R effect) of the nitro group does not directly delocalize the amine's lone pair.

However, the nitro group still significantly modulates the amine's reactivity through its strong inductive effect (-I).[1][2] The nitro group is highly electronegative and pulls electron density through the sigma bonds of the benzene ring and the benzylic carbon, ultimately reducing the electron density on the nitrogen atom. This makes the lone pair less available for donation to a proton (reducing basicity) or an electrophile (reducing nucleophilicity) compared to an unsubstituted benzylamine.

The placement of the nitro group at the meta position is key. The resonance effect of a nitro group primarily withdraws electron density from the ortho and para positions.[3] Since the benzylic group is at the meta position relative to the nitro group, it is largely shielded from this potent resonance withdrawal, and the reactivity is primarily dictated by the inductive effect.

Caption: Inductive withdrawal by the meta-nitro group reduces electron density on the benzylic amine.

Quantitative Impact on Basicity

The most direct way to quantify the impact of the nitro group is by comparing the pKa of the conjugate acid of the amine (pKaH).[4] A lower pKaH value indicates a weaker base, as its conjugate acid is stronger and more readily donates a proton.[4]

| Compound | Structure | pKa of Conjugate Acid (pKaH) | Relative Basicity |

| Benzylamine | C₆H₅CH₂NH₂ | ~9.34[5] | Strongest (Reference) |

| This compound | 3-NO₂C₆H₄CH₂NH₂ | ~8.82 (estimated)¹ | Intermediate |

| (4-Nitrophenyl)methanamine | 4-NO₂C₆H₄CH₂NH₂ | ~8.36[3] | Weakest |

¹Exact experimental pKa values can vary slightly by source. The value for 3-nitrobenzylamine is inferred from kinetic acidity data and comparison with the 4-nitro isomer, which experiences a stronger combined electronic withdrawal.[6]

As the data illustrates, the presence of the nitro group significantly lowers the basicity of the amine compared to benzylamine. The effect is more pronounced when the nitro group is in the para-position, where it can exert a stronger combined inductive and resonance influence on the ring, which is then relayed to the benzylic position.

Key Reactions of the Amine Group

Despite its reduced basicity, the amine in this compound remains a competent nucleophile and readily participates in a variety of essential bond-forming reactions.

N-Acylation (Amide Synthesis)

The formation of an amide bond via acylation is one of the most robust and reliable reactions for primary amines. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

Causality in Protocol Design:

-

Solvent: An aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is chosen to prevent reaction with the solvent.

-

Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is essential. Its role is not to deprotonate the primary amine but to act as a scavenger for the acidic byproduct (HCl or a carboxylic acid), preventing the protonation and deactivation of the starting amine.[7] Using two equivalents of the starting amine is a less common, atom-uneconomical alternative.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 6.57 mmol, 1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, 30 mL). Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.1 mL, 7.88 mmol, 1.2 eq) to the stirred solution.

-

Acylating Agent Addition: Add acetyl chloride (0.51 mL, 7.23 mmol, 1.1 eq) dropwise over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethyl acetate/hexanes or by column chromatography on silica gel to afford the pure amide.

Caption: General workflow for the N-acylation of this compound.

N-Sulfonylation (Sulfonamide Synthesis)

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and this compound readily reacts with sulfonyl chlorides to form these stable linkages.[8][9] The mechanism is analogous to N-acylation.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 g, 6.57 mmol, 1.0 eq) in pyridine (20 mL) at 0 °C. Pyridine serves as both the solvent and the base.

-

Reagent Addition: Add benzenesulfonyl chloride (0.92 mL, 7.23 mmol, 1.1 eq) dropwise to the cold, stirred solution.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Workup: Pour the reaction mixture into a beaker containing ice water (100 mL) and concentrated HCl (10 mL) with vigorous stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride.

-

Purification: Dry the crude solid and purify by recrystallization from ethanol/water to yield the pure sulfonamide.

Reductive Amination

While direct N-alkylation with alkyl halides is often plagued by over-alkylation, reductive amination provides a highly controlled and efficient method for synthesizing secondary and tertiary amines.[10][11] The process involves the initial formation of an imine (or iminium ion) intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction.[12]

Causality in Protocol Design:

-

Reducing Agent: A mild, pH-tolerant reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is critical.[10] These reagents are selective for the protonated iminium ion intermediate over the more electrophilic starting aldehyde or ketone, preventing the wasteful reduction of the carbonyl compound to an alcohol.[10][12] The reaction is typically run under weakly acidic conditions (pH 4-6) to promote iminium ion formation without significantly hydrolyzing it.

Caption: Mechanism of reductive amination showing the key iminium ion intermediate.

-

Setup: To a flask, add this compound (1.0 g, 6.57 mmol, 1.0 eq), benzaldehyde (0.73 g, 6.90 mmol, 1.05 eq), and methanol (30 mL).

-

pH Adjustment: Add acetic acid dropwise until the pH of the solution is approximately 5-6.

-

Stirring: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (0.45 g, 7.23 mmol, 1.1 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Workup: Carefully add 1M NaOH solution to quench the reaction and raise the pH to >10.

-

Concentration & Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel to obtain the pure secondary amine.

Summary and Synthetic Outlook

The amine group in this compound is a versatile nucleophile whose reactivity is attenuated, but not quenched, by the inductive effect of the meta-nitro group. This moderation allows for controlled and predictable reactions, primarily N-acylation, N-sulfonylation, and reductive amination, which are fundamental transformations in modern organic synthesis. The presence of the nitro group offers a valuable synthetic handle for further functionalization, such as reduction to a second amine, enabling the construction of complex, multifunctional molecules for pharmaceutical and materials applications. Understanding the electronic principles governing its reactivity is paramount for researchers and drug development professionals seeking to leverage this important chemical building block.

References

-

Müller, C. E., et al. (2005). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed. Available at: [Link]

-

Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

-

Shaikh, A. A., et al. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron. Available at: [Link]

-

Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring?. Quora. Available at: [Link]

-

Fernández, I., & Frenking, G. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. Available at: [Link]

-

Fife, T. H., & Przystas, T. J. (1985). The acidity of weak carbon acids. Part 5. The kinetic acidities of substituted benzyl cyanides using substituted benzylamines as bases. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Chemistry Stack Exchange. (2021). Comparing acidic strengths between benzylammonium ion and phenol. Stack Exchange. Available at: [Link]

-

Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. Quora. Available at: [Link]

-